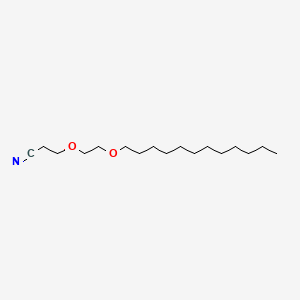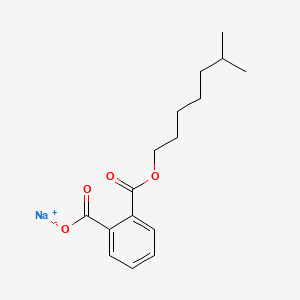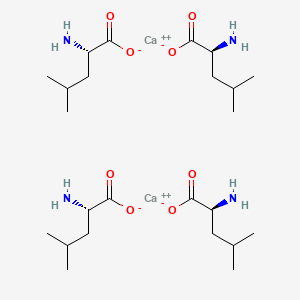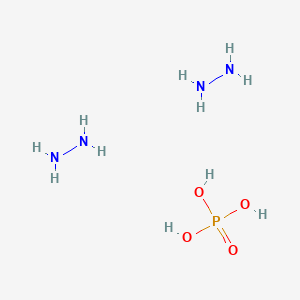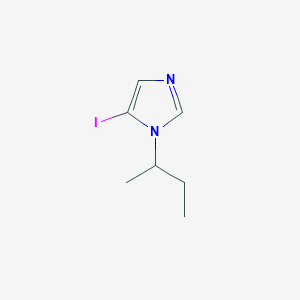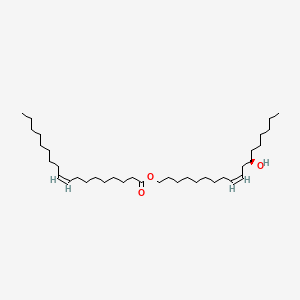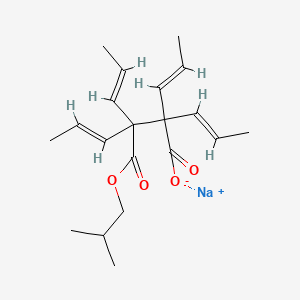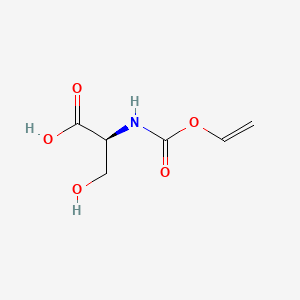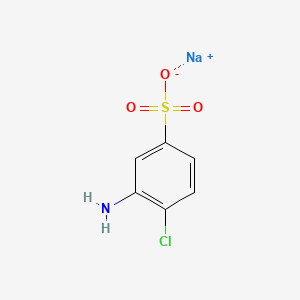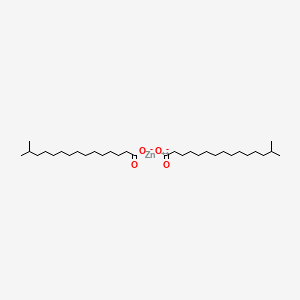
Zinc isohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Zinc isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with zinc oxide or zinc acetate. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: Zinc isohexadecanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and isohexadecanoic acid derivatives.
Reduction: It can be reduced to form zinc metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts, such as copper sulfate or nickel chloride, can facilitate substitution.
Major Products Formed:
Oxidation: Zinc oxide and various isohexadecanoic acid derivatives.
Reduction: Zinc metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates, such as copper isohexadecanoate or nickel isohexadecanoate.
科学的研究の応用
Zinc isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: It is used in the production of coatings, lubricants, and as an additive in plastics and rubber to enhance their properties.
作用機序
The mechanism of action of zinc isohexadecanoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in enzyme function, protein synthesis, and cellular signaling. They can also act as antioxidants, protecting cells from oxidative stress and inflammation.
類似化合物との比較
Zinc Stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc Palmitate: Similar in structure to zinc isohexadecanoate, used in cosmetics and pharmaceuticals.
Zinc Laurate: A zinc salt of lauric acid, used in antimicrobial formulations and as a surfactant.
Uniqueness: this compound is unique due to its specific fatty acid chain length and branching, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
特性
CAS番号 |
76940-61-9 |
|---|---|
分子式 |
C32H62O4Zn |
分子量 |
576.2 g/mol |
IUPAC名 |
zinc;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChIキー |
DAPRYGUSFIYXKU-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


